molecular formula C11H16O4 B3121085 [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid CAS No. 279240-92-5

[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid

Cat. No. B3121085
M. Wt: 212.24 g/mol
InChI Key: XTONOHQVKBNEEY-UHFFFAOYSA-N
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Description

“[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid” is a chemical compound with the molecular formula C11H16O4 . It has a molecular weight of 212.24 . The CAS number for this compound is 279240-92-5 .


Molecular Structure Analysis

The molecular structure of “[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid” consists of 11 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . For a more detailed view of the structure, you may refer to the MOL file provided in the ChemicalBook .


Physical And Chemical Properties Analysis

The predicted boiling point of “[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid” is 353.8±35.0 °C, and its predicted density is 1.231±0.06 g/cm3 . The predicted pKa value is 4.25±0.41 .

Scientific Research Applications

CO2 Reduction and Chemical Feedstock

  • The research demonstrates the potential of converting CO2 into acetic acid (CH3-COOH), an essential commodity chemical, on greigite Fe3S4{111} surface. This process, which involves the formation of glyoxylic acid (CHO-COOH) as an intermediate, could serve as a sustainable method for producing organic acid molecules, including acetic acid, from CO2, highlighting a promising avenue for utilizing [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid derivatives in CO2 capture and conversion technologies (Santos-Carballal, Roldan, & de Leeuw, 2020).

Catalytic Oxidation in Industrial Processes

  • A study explored the catalytic oxidation of cyclohexanone to dicarboxylic acids using synthetic carbon catalysts. The findings showed that specific treatments and additives could significantly influence the yield of adipic acid, an important industrial chemical. This research opens pathways for using derivatives of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid in enhancing catalytic reactions for industrial applications (Besson, Gauthard, Horváth, & Gallezot, 2005).

Antibacterial Agent Synthesis

  • The synthesis of a series of 2-acetyl-2-ethoxycarbonyl-1-[4(4'-arylazo)-phenyl]-N,N-dimethylaminophenyl aziridines was explored. These compounds showed significant antimicrobial activity against various bacteria, indicating the potential of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid derivatives in developing new antibacterial agents (Sharma et al., 2009).

Environmental and Biological Applications

  • A study on the oxidation of cyclohexanone using synthetic carbon catalysts revealed that specific treatments and additives could significantly influence the yield of dicarboxylic acids, suggesting applications in environmental processes and biological systems (Besson et al., 2005).

properties

IUPAC Name

2-(4-ethoxycarbonylcyclohexylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h7,9H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTONOHQVKBNEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=CC(=O)O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate (5.3 g, 21 mmol) in CH2Cl2 (30 ml) was added TFA (30 ml). The solution was stirred at room temperature overnight. The solution was concentrated in vacuo to afford 6 g of product as colorless oil, which was used directly for next step without further purification.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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